molecular formula C17H17N3O5S4 B2763302 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1097191-02-0

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

Cat. No. B2763302
CAS RN: 1097191-02-0
M. Wt: 471.58
InChI Key: KUVXINCOXRVEIK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2-yl group, a methylsulfonyl group, a thiophen-2-ylsulfonyl group, and a pyrrolidine-2-carboxamide group. These groups suggest that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s hard to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would likely exhibit interesting electronic and steric effects due to the presence of the aromatic rings and the various functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the aromatic rings and the polar functional groups would likely make this compound relatively stable and could influence its solubility in different solvents .

Scientific Research Applications

Synthesis and Microbial Studies

Compounds related to benzothiazoles and thiophenes have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, derivatives synthesized from 2-amino substituted benzothiazole and p-acetamidobenzenesulfonyl chloride showed significant microbial activity, indicating the potential of such compounds in developing new antimicrobial agents (Patel & Agravat, 2007).

Antitumor and Antibacterial Agents

Thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives have been investigated for their antitumor and antibacterial properties. These compounds, including carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates, demonstrated high activity against various cancer cell lines and bacterial strains, showcasing their potential in cancer and infectious disease treatments (Hafez, Alsalamah, & El-Gazzar, 2017).

Antimalarial and COVID-19 Drug Research

Sulfonamide derivatives have been explored for their antimalarial properties and potential application against COVID-19. These studies highlight the versatility of sulfonamide-based compounds in addressing a range of diseases, including infectious diseases and potentially emerging pandemics (Fahim & Ismael, 2021).

Anticancer Research

Derivatives containing benzimidazole and pyridine rings have been synthesized for their anticancer properties. Research indicates that such compounds could be effective in targeting specific cancer types, suggesting a promising area for developing new anticancer therapies (Farah et al., 2011).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Based on its structure, it could potentially interact with a variety of enzymes or receptors .

Safety and Hazards

Without specific toxicity data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling and storing it .

Future Directions

Future research on this compound could involve exploring its synthesis, its chemical reactivity, its physical and chemical properties, and its potential biological activity. Such studies could provide valuable information about this compound and its potential applications .

properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S4/c1-28(22,23)11-6-7-12-14(10-11)27-17(18-12)19-16(21)13-4-2-8-20(13)29(24,25)15-5-3-9-26-15/h3,5-7,9-10,13H,2,4,8H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVXINCOXRVEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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